Ethylene glycol dimethacrylate is a chemical compound with the formula and is classified as a di-functional methacrylate. It is primarily used as a crosslinking agent in polymer chemistry, enhancing the mechanical properties and thermal stability of polymers. The compound is commercially available and has significant applications in the production of various materials, including adhesives, coatings, and dental products. Ethylene glycol dimethacrylate is also known by its CAS number 97-90-5, which aids in its identification in chemical databases.
Ethylene glycol dimethacrylate is synthesized from ethylene glycol and methacrylic acid or its esters. The compound falls under the category of methacrylate esters, which are characterized by their vinyl groups that can undergo polymerization. It is classified as a monomer due to its ability to form crosslinked structures when polymerized with other monomers.
Several methods exist for synthesizing ethylene glycol dimethacrylate, including:
The transesterification process typically involves heating the reactants under controlled conditions to facilitate the exchange of ester groups. Reaction parameters such as temperature, pressure, and catalyst concentration are critical for optimizing yield and minimizing byproducts.
Ethylene glycol dimethacrylate consists of two methacrylate groups attached to an ethylene glycol backbone. Its structural formula can be represented as:
The molecular weight of ethylene glycol dimethacrylate is approximately 174.18 g/mol. Its structure features two vinyl groups that are reactive sites for polymerization, making it an effective crosslinker.
Ethylene glycol dimethacrylate participates in various chemical reactions:
The polymerization process typically requires an initiator (e.g., benzoyl peroxide) to generate free radicals that initiate the reaction between monomers and ethylene glycol dimethacrylate.
The mechanism by which ethylene glycol dimethacrylate acts as a crosslinking agent involves:
Relevant analyses such as thermogravimetric analysis have shown that ethylene glycol dimethacrylate exhibits good thermal stability up to certain temperatures before decomposition occurs .
Ethylene glycol dimethacrylate finds extensive use in various scientific and industrial applications:
The industrial synthesis of EGDMA predominantly employs transesterification between methyl methacrylate (MMA) and ethylene glycol, catalyzed by diverse catalytic systems. This reaction exemplifies ester exchange kinetics, where catalyst selection critically governs conversion efficiency and byproduct formation.
Composite catalysts synergize alkali metal salts (e.g., potassium cyanate, sodium methoxide) with alkaline earth oxides/hydroxides (e.g., CaO, MgO). These systems exhibit enhanced activity due to dual activation mechanisms: alkali components nucleophilically attack carbonyl groups, while metal oxides facilitate proton abstraction from ethylene glycol. In the transesterification of ethylene carbonate (EC) with MMA, NaOCH₃ achieves >95% EC conversion and >90% EGDMA selectivity under optimized conditions [2]. Similarly, K₂CO₃/CaO composites demonstrate 92% hydroxyl conversion with 84% EGDMA yield, minimizing monomethacrylate byproducts [7]. The table below summarizes performance metrics:
Table 1: Performance of Composite Catalysts in EGDMA Synthesis
Catalyst System | Reaction Conditions | EC/MMA Conversion | EGDMA Selectivity | Key Mechanism |
---|---|---|---|---|
NaOCH₃ | 80°C, 7 h | >95% | >90% | Nucleophilic carbonyl attack |
K₂CO₃/CaO (mass ratio 10:1) | 110°C, 4 h | 92% | 84% | Proton abstraction & nucleophile generation |
TiO₂/SiO₂ | 100°C, 6 h | 85% | 78% | Surface Lewis acid-base pairs |
Lithium compounds uniquely balance nucleophilicity and coordination ability. LiNH₂ acts as a strong base, deprotonating ethylene glycol to form alkoxide intermediates that accelerate methacrylate ester formation. Meanwhile, LiCl provides chloride ions that polarize carbonyl groups via electrophilic activation. In nonpolar media, LiCl increases transesterification rates by 40% compared to homogeneous bases due to suppressed solvation effects [3] [9]. This is particularly effective in solvent-free systems where lithium ions coordinate with ester oxygens, lowering the energy barrier for nucleophilic addition.
Transesterification above 80°C risks radical polymerization of EGDMA’s methacrylate groups. Composite inhibitors like 2,6-di-tert-butyl-4-methylphenol (DNBP) with 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) suppress undesired polymerization through radical scavenging. DNBP donates phenolic hydrogen to terminate propagating chains, while TEMPO forms stable nitroxide-radical adducts. At optimal mass ratios (5:1 DNBP:TEMPO), polymerization is suppressed for >10 h at 120°C, maintaining monomer purity >99% [7]. Copper dibutyldithiocarbamate further enhances inhibition by chelating metal ions that initiate radical chains [1].
Reactive distillation integrates synthesis and separation, leveraging volatility differences to drive equilibrium-limited reactions.
Methanol (bp: 65°C) forms a minimum-boiling azeotrope with MMA (bp: 101°C) at 63–65°C. Continuous removal of this azeotrope shifts equilibrium toward EGDMA. The process employs a fractionating column with reflux ratios calibrated to maintain precise vapor-liquid equilibrium. At reflux ratios of 2:1–5:1, >98% methanol removal is achieved, boosting EGDMA yield to 85–90% within 4 h [7]. Excess MMA (3.5–6.5:1 MMA:ethylene glycol molar ratio) ensures complete ethylene glycol conversion while serving as an azeotroping agent [1].
Temperature gradients prevent thermal degradation. The reaction kettle operates at 80–110°C to form EGDMA, while the column head maintains 63–70°C to distill the MMA-methanol azeotrope. Post-reaction, vacuum distillation (10–15 kPa) isolates excess MMA at 40–50°C, followed by high-vacuum distillation (0.01–2 kPa) to recover pure EGDMA at 80–130°C [7]. This profile minimizes thermal exposure, reducing polymer impurities to <0.5%.
Table 2: Pressure-Temperature Parameters in Reactive Distillation
Process Stage | Pressure | Temperature Range | Key Function | Output |
---|---|---|---|---|
Transesterification | Atmospheric | 80–110°C (kettle), 63–70°C (column head) | Methanol-MMA azeotrope removal | Crude EGDMA mixture |
MMA Recovery | 10–15 kPa | 40–50°C | Excess MMA distillation | >99% MMA recovery |
EGDMA Purification | 0.01–2 kPa | 80–130°C | High-purity EGDMA isolation | 99.0–99.5% pure EGDMA |
Solvent-free methods directly copolymerize EGDMA with functional monomers, leveraging its crosslinking ability.
EGDMA’s bifunctionality enables network formation. In copolymerizations with n-butyl acrylate (BA), EGDMA concentrations ≤30 wt% yield stable latexes with gel fractions >80%. At 40–50 wt%, excessive crosslinking causes macroscopic gelation within 1 h [8]. Similarly, in poly(AN-co-EGDMA-co-VBC) terpolymers, 5–10 mol% EGDMA optimizes porosity after hypercrosslinking, yielding surface areas of 59 m²/g. Higher ratios collapse pore structures due to chain rigidity [10].
Radical initiators are selected based on decomposition kinetics. Azobisisobutyronitrile (AIBN, 10-h half-life at 65°C) enables controlled polymerization below EGDMA’s ceiling temperature (120°C). Benzoyl peroxide (BPO) operates optimally at 60–80°C and generates phenyl radicals that initiate chains efficiently. In γ-radiation grafting, dose rates of 9.5 kGy/h generate radicals in situ on silicone rubber substrates, achieving 60.5% grafting yield—fourfold higher than AIBN-initiated systems [4]. For hypercrosslinked polymers, BPO (2 wt%) in acetonitrile/toluene mixtures enables 85–90% monomer conversion in precipitation polymerization [10].
Key Compounds Mentioned: Ethylene Glycol Dimethacrylate (EGDMA), Methyl Methacrylate (MMA), Ethylene Carbonate (EC), Sodium Methoxide (NaOCH₃), Calcium Oxide (CaO), Lithium Amide (LiNH₂), Lithium Chloride (LiCl), 2,6-Di-tert-butyl-4-methylphenol (DNBP), 2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO), Azobisisobutyronitrile (AIBN), Benzoyl Peroxide (BPO).
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